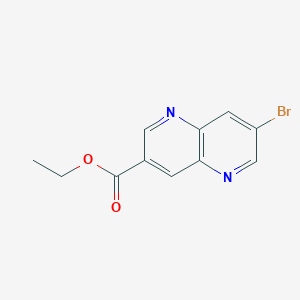![molecular formula C20H19N3O4 B2962882 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one CAS No. 941917-66-4](/img/structure/B2962882.png)
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one” is a complex organic molecule. It contains several functional groups including a 1,2,4-oxadiazole ring, a phenyl ring, a pyrrolidin-2-one ring, and methoxy groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole ring, phenyl ring, and pyrrolidin-2-one ring would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the carbonyl group in the pyrrolidin-2-one ring might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
One study focused on the synthesis of N-Mannich bases derived from 1,3,4-oxadiazole compounds, which include structures closely related to the compound . These compounds demonstrated significant in vitro inhibitory activity against pathogenic bacteria and yeast-like fungi, showing their potential in antimicrobial applications. Notably, certain derivatives displayed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria, highlighting their importance in developing new antimicrobial agents (Al-Wahaibi et al., 2021).
Material Science Applications
In materials science, fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been prepared, demonstrating high thermal stability, solubility in polar organic solvents, and potential use in coatings due to their smooth, pinhole-free surfaces. These polymers also exhibited blue fluorescence, making them interesting for applications in optoelectronic devices and materials (Hamciuc et al., 2005).
Anticancer and Antimicrobial Evaluation
Another area of interest is the synthesis and evaluation of 1,3,4-oxadiazole derivatives for anticancer and antimicrobial activities. A study synthesized a series of these derivatives, revealing their superior activity against human cancer cells, particularly breast cancer cell lines. This emphasizes the potential of such compounds in the development of new therapeutic agents for treating cancer (Polkam et al., 2021).
Optical and Electrical Properties
The optical and electrical properties of compounds containing 1,3,4-oxadiazole units have also been explored, demonstrating their application in the creation of thin films with high thermal stability and specific electronic characteristics. These findings are crucial for the development of new materials for electronic and optoelectronic devices (Hamciuc et al., 2008).
Fluorescence Applications
Research on the synthesis of 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles has revealed compounds with high quantum yield fluorescence in both polar and nonpolar solvents. This characteristic is valuable for applications in fluorescent markers and sensors, indicating the versatility of 1,3,4-oxadiazole derivatives in scientific research (Mikhailov et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-16-9-8-13(10-17(16)26-2)19-21-20(27-22-19)14-11-18(24)23(12-14)15-6-4-3-5-7-15/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWUVSVWHXWLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

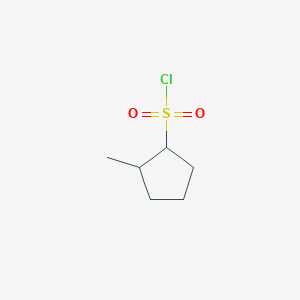
![2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2962800.png)
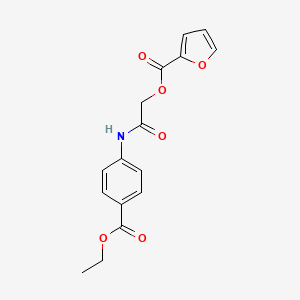
![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2962803.png)
![4-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2962804.png)
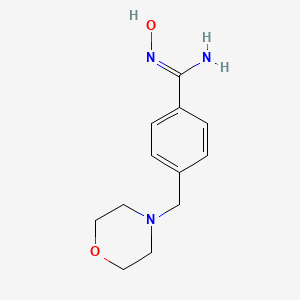
![2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2962806.png)
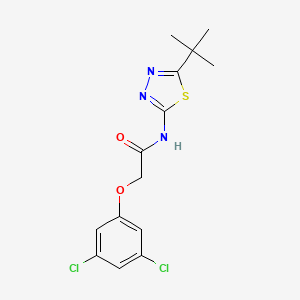
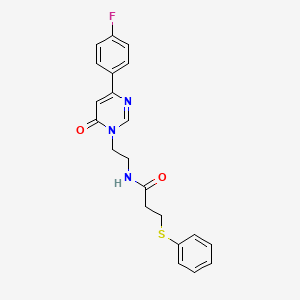


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2962818.png)
![N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2962819.png)
